2-Amino-2-cyclopropylpropanoic acid
Overview
Description
2-Amino-2-cyclopropylpropanoic acid is an organic compound with the molecular formula C6H11NO2. It is a derivative of alanine, where the methyl group is replaced by a cyclopropyl group.
Biochemical Analysis
Biochemical Properties
2-Amino-2-cyclopropylpropanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including aminotransferases and dehydrogenases, which are crucial for amino acid metabolism. The interaction between this compound and these enzymes often involves the formation of Schiff bases, leading to the modulation of enzyme activity and subsequent biochemical pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as kinases and phosphatases, thereby modulating cell signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound can inhibit aminotransferases by forming a stable Schiff base with the enzyme’s active site, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activities and cellular processes without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in metabolic pathways and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and energy production. It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in the catabolism and anabolism of amino acids. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation within target cells. The distribution of this compound can influence its biochemical activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence energy production and metabolic pathways. The precise localization of this compound within cells can determine its overall impact on cellular function and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclopropylpropanoic acid typically involves the cyclopropanation of alanine derivatives. One common method is the reaction of alanine with cyclopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-cyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-2-cyclopropylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, which can influence the binding affinity and activity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2-Amino-2-methylpropanoic acid (Alanine): A simple derivative of alanine with a methyl group.
2-Amino-2-ethylpropanoic acid: Similar structure with an ethyl group instead of a cyclopropyl group.
2-Amino-2-phenylpropanoic acid: Contains a phenyl group, offering different steric and electronic properties.
Uniqueness: 2-Amino-2-cyclopropylpropanoic acid is unique due to its cyclopropyl group, which provides distinct steric hindrance and electronic effects. This uniqueness makes it valuable in the synthesis of novel compounds and in studying specific biochemical interactions .
Properties
IUPAC Name |
2-amino-2-cyclopropylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFYYCFVOBCXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284797 | |
Record name | 2-amino-2-cyclopropylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5687-72-9 | |
Record name | 2-amino-2-cyclopropylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-cyclopropylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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